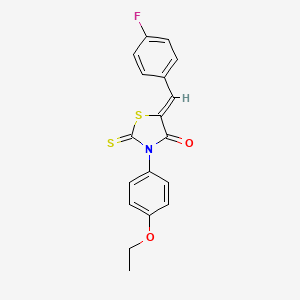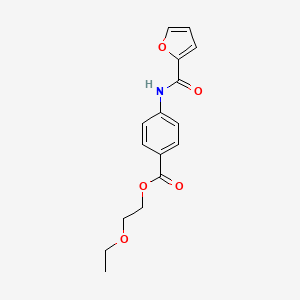![molecular formula C16H23N3O4 B3749879 N-(2-methoxyphenyl)-N'-[3-(4-morpholinyl)propyl]ethanediamide](/img/structure/B3749879.png)
N-(2-methoxyphenyl)-N'-[3-(4-morpholinyl)propyl]ethanediamide
Descripción general
Descripción
N-(2-methoxyphenyl)-N'-[3-(4-morpholinyl)propyl]ethanediamide, also known as MMPEP, is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). This compound has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.
Mecanismo De Acción
N-(2-methoxyphenyl)-N'-[3-(4-morpholinyl)propyl]ethanediamide selectively targets the mGluR5 subtype, which is involved in the regulation of synaptic plasticity, learning, and memory. The compound acts as a negative allosteric modulator of mGluR5, which reduces the receptor's activity and downstream signaling pathways. This mechanism of action has been extensively studied using various in vitro and in vivo models, and the compound has been shown to have a high affinity and selectivity for mGluR5.
Biochemical and Physiological Effects:
The modulation of mGluR5 activity by N-(2-methoxyphenyl)-N'-[3-(4-morpholinyl)propyl]ethanediamide has been shown to have several biochemical and physiological effects. The compound has been shown to reduce the release of glutamate, which is a key neurotransmitter involved in several physiological and pathological processes in the brain. This reduction in glutamate release has been linked to the compound's anxiolytic and antidepressant effects. N-(2-methoxyphenyl)-N'-[3-(4-morpholinyl)propyl]ethanediamide has also been shown to improve cognitive function and reduce neuroinflammation in various animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-methoxyphenyl)-N'-[3-(4-morpholinyl)propyl]ethanediamide has several advantages for lab experiments, including its high affinity and selectivity for mGluR5, which allows for precise modulation of the receptor's activity. The compound is also commercially available and has been extensively studied, which makes it a reliable tool for research. However, N-(2-methoxyphenyl)-N'-[3-(4-morpholinyl)propyl]ethanediamide has several limitations, including its poor solubility in water, which can limit its use in certain experiments. The compound also has a relatively short half-life, which can make it difficult to maintain a stable concentration over time.
Direcciones Futuras
There are several future directions for N-(2-methoxyphenyl)-N'-[3-(4-morpholinyl)propyl]ethanediamide research, including its potential therapeutic applications in various neurological and psychiatric disorders. The compound's ability to modulate glutamatergic neurotransmission has been linked to several physiological and pathological processes in the brain, and further research is needed to fully understand its mechanisms of action. Additionally, the development of more potent and selective mGluR5 antagonists could lead to the discovery of new therapeutic targets for these disorders.
Aplicaciones Científicas De Investigación
N-(2-methoxyphenyl)-N'-[3-(4-morpholinyl)propyl]ethanediamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including anxiety, depression, addiction, and neurodegenerative diseases. The compound has been shown to modulate glutamatergic neurotransmission, which is involved in several physiological and pathological processes in the brain.
Propiedades
IUPAC Name |
N'-(2-methoxyphenyl)-N-(3-morpholin-4-ylpropyl)oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O4/c1-22-14-6-3-2-5-13(14)18-16(21)15(20)17-7-4-8-19-9-11-23-12-10-19/h2-3,5-6H,4,7-12H2,1H3,(H,17,20)(H,18,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZLDVYYDSYCXAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C(=O)NCCCN2CCOCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxyphenyl)-N'-[3-(morpholin-4-yl)propyl]ethanediamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[5-(2-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(3-hydroxyphenyl)acetamide](/img/structure/B3749799.png)
![5-(4-bromophenyl)-2-(2-fluorophenyl)-4H-thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B3749807.png)

![2-ethoxyethyl 4-[(2-thienylcarbonyl)amino]benzoate](/img/structure/B3749825.png)
![2-ethoxyethyl 4-{[3-(2,4-dichlorophenyl)acryloyl]amino}benzoate](/img/structure/B3749835.png)
![2-ethoxyethyl 4-[(3-pyridinylcarbonyl)amino]benzoate](/img/structure/B3749843.png)
![2-ethoxyethyl 4-{[(3,5-dimethylphenoxy)acetyl]amino}benzoate](/img/structure/B3749850.png)
![2-ethoxyethyl 4-{[(2,6-dimethylphenoxy)acetyl]amino}benzoate](/img/structure/B3749856.png)

![methyl 4-({4-oxo-3-[4-oxo-4-(1,3-thiazol-2-ylamino)butyl]-2-thioxo-1,3-thiazolidin-5-ylidene}methyl)benzoate](/img/structure/B3749873.png)
![4-[5-(2,4-dichlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(5-isobutyl-1,3,4-thiadiazol-2-yl)butanamide](/img/structure/B3749874.png)
![4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}butanamide](/img/structure/B3749891.png)
![N-[4-(aminosulfonyl)phenyl]-3-[5-(4-chlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanamide](/img/structure/B3749896.png)